R-Acebutolol
R-Acebutolol
Brand Name:
Vulcanchem
CAS No.:
68107-81-3
VCID:
VC0107124
InChI:
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1
SMILES:
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
Molecular Formula:
C18H28N2O4
Molecular Weight:
336.4 g/mol
R-Acebutolol
CAS No.: 68107-81-3
Reference Standards
VCID: VC0107124
Molecular Formula: C18H28N2O4
Molecular Weight: 336.4 g/mol
CAS No. | 68107-81-3 |
---|---|
Product Name | R-Acebutolol |
Molecular Formula | C18H28N2O4 |
Molecular Weight | 336.4 g/mol |
IUPAC Name | N-[3-acetyl-4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide |
Standard InChI | InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1 |
Standard InChIKey | GOEMGAFJFRBGGG-OAHLLOKOSA-N |
Isomeric SMILES | CCCC(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)C)O)C(=O)C |
SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
Canonical SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
Synonyms | N-[3-Acetyl-4-[(2R)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide; (R)-N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide; (+)-Acebutolol_x000B_ |
PubChem Compound | 155082 |
Last Modified | Nov 11 2021 |
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